Piperazine-1-carboxamide
Overview
Description
Piperazine-1-carboxamide is a chemical compound that serves as a core structure in various medicinal and synthetic chemistry applications. It is a versatile scaffold that can be modified to produce a wide range of derivatives with diverse biological activities. The compound is characterized by the presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms opposite each other, and a carboxamide group attached to one of the carbons of the piperazine ring.
Synthesis Analysis
The synthesis of piperazine-1-carboxamide derivatives can be achieved through various methods. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was established using 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation, yielding the product in 53% overall yield with high purity9. Additionally, a series of monoacylated piperazine derivatives were synthesized from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine in dichloromethane at room temperature, showcasing good to excellent yields and mild reaction conditions . Furthermore, a concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines was described using a Pd-catalyzed carboamination reaction, yielding products with high diastereoselectivity and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of piperazine-1-carboxamide derivatives has been studied using various techniques. Single-crystal X-ray analysis revealed polymorphic crystalline forms of a 1,4-piperazine-2,5-dione derivative, exhibiting different hydrogen-bonding networks . Another study on 1,4-piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid showed that these compounds engage in R22(8) hydrogen bonding, forming one-dimensional tapes with a preference for parallel edge-to-center arene interactions10.
Chemical Reactions Analysis
Piperazine-1-carboxamide derivatives are involved in various chemical reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates . Additionally, a visible-light-promoted decarboxylative annulation protocol was disclosed for the synthesis of 2-substituted piperazines, utilizing a glycine-based diamine and various aldehydes under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-1-carboxamide derivatives are influenced by their functional groups and substituents. The solid-supported synthesis of a library of piperazine-2-carboxamides using a react and release cleavage strategy from a phenol-sulfide linker demonstrated the adaptability of these compounds in high throughput formats . Moreover, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle for potency and selectivity, with phenyl group substitution being crucial for reducing clearance and improving oral exposure .
Scientific Research Applications
Antimicrobial Polymers
- Scientific Field : Biomedical Sector, Healthcare Products, Water Purification Systems, and Food Packaging .
- Summary of Application : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes . Piperazine molecules are of pharmaceutical importance and have been used in the synthesis of numerous antimicrobial polymers .
- Results/Outcomes : The use of piperazine in antimicrobial polymers is still an area of ongoing research, and specific results or outcomes were not provided in the source .
Automated Flow Preparation
- Scientific Field : Automation, Flow Chemistry, Hydration, Hydrogenation, Sustainable Processing .
- Summary of Application : Piperazine-2-carboxamide is used in the automated flow preparation process . This process is part of a machine-assisted, multi-step flow preparation .
- Results/Outcomes : The use of a new open-source software platform for the simultaneous control of multiple devices has been demonstrated in the machine-assisted synthesis of pyrazine-2-carboxamide .
Synthesis of Piperazine Based Ligands and Metal Organic Frameworks (MOFs)
- Scientific Field : Catalysis and Metal Organic Frameworks (MOFs) .
- Summary of Application : Piperazine ring-based compounds are used in the synthesis of ligands and MOFs . These compounds have antihistamine, anticancer, antimicrobial, and antioxidant properties .
- Results/Outcomes : The use of piperazine in the synthesis of ligands and MOFs is still an area of ongoing research, and specific results or outcomes were not provided in the source .
Automated Flow Preparation
- Scientific Field : Automation, Flow Chemistry, Hydration, Hydrogenation, Sustainable Processing .
- Summary of Application : Piperazine-2-carboxamide is used in the automated flow preparation process . This process is part of a machine-assisted, multi-step flow preparation .
- Results/Outcomes : The use of a new open-source software platform for the simultaneous control of multiple devices has been demonstrated in the machine-assisted synthesis of pyrazine-2-carboxamide .
Synthesis of Piperazines
- Scientific Field : Organic Chemistry .
- Summary of Application : Piperazine-1-carboxamide is used in the synthesis of piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
- Results/Outcomes : The use of piperazine-1-carboxamide in the synthesis of piperazines is still an area of ongoing research, and specific results or outcomes were not provided in the source .
CO2 Capture
- Scientific Field : Environmental Science, Carbon Capture .
- Summary of Application : Piperazine-1-carboxamide is used in the capture of CO2 . The crystalline products of the reactions of piperazine (PZ) solutions with CO2 sourced from the air and dry ice represent three carboxamides of piperazine .
- Results/Outcomes : The use of piperazine-1-carboxamide in CO2 capture is still an area of ongoing research, and specific results or outcomes were not provided in the source .
Automated Flow Preparation
- Scientific Field : Automation, Flow Chemistry, Hydration, Hydrogenation, Sustainable Processing .
- Summary of Application : Piperazine-2-carboxamide is used in the automated flow preparation process . This process is part of a machine-assisted, multi-step flow preparation .
- Results/Outcomes : The use of a new open-source software platform for the simultaneous control of multiple devices has been demonstrated in the machine-assisted synthesis of pyrazine-2-carboxamide .
Synthesis of Piperazines
- Scientific Field : Organic Chemistry .
- Summary of Application : Piperazine-1-carboxamide is used in the synthesis of piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
- Results/Outcomes : The use of piperazine-1-carboxamide in the synthesis of piperazines is still an area of ongoing research, and specific results or outcomes were not provided in the source .
CO2 Capture
- Scientific Field : Environmental Science, Carbon Capture .
- Summary of Application : Piperazine-1-carboxamide is used in the capture of CO2 . The crystalline products of the reactions of piperazine (PZ) solutions with CO2 sourced from the air and dry ice represent three carboxamides of piperazine .
- Results/Outcomes : The use of piperazine-1-carboxamide in CO2 capture is still an area of ongoing research, and specific results or outcomes were not provided in the source .
properties
IUPAC Name |
piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXQBCUBSIPQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293039 | |
Record name | piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxamide | |
CAS RN |
5623-95-0 | |
Record name | 1-Piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5623-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazinecarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PIPERAZINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78BU5W9Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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